molecular formula C10H11N3 B1276786 4-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 40545-63-9

4-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1276786
CAS RN: 40545-63-9
M. Wt: 173.21 g/mol
InChI Key: VNDBRCBZFIAMRE-UHFFFAOYSA-N
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Description

“4-(4-methylphenyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “4-(4-methylphenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a methylphenyl group at the 4-position and an amine group at the 5-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-methylphenyl)-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methylphenyl)-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Organic Synthesis

4-(4-methylphenyl)-1H-pyrazol-5-amine: serves as a versatile intermediate in organic synthesis. Its pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is a key structural motif in many pharmaceuticals and agrochemicals. Researchers utilize this compound for constructing complex molecules through various reactions, including alkylation, acylation, and Suzuki coupling .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of 4-(4-methylphenyl)-1H-pyrazol-5-amine have been studied for their pharmacological properties, such as analgesic, anti-inflammatory, and antimicrobial activities. It’s a building block for designing novel therapeutic agents .

Agriculture

In the agricultural sector, analogs of 4-(4-methylphenyl)-1H-pyrazol-5-amine are investigated for their use as fungicides and pesticides. The pyrazole moiety is known to impart significant bioactivity, making it a candidate for developing new crop protection agents .

Materials Science

This compound is also significant in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science

In environmental science, 4-(4-methylphenyl)-1H-pyrazol-5-amine derivatives are utilized in the synthesis of chemical sensors. These sensors can detect environmental pollutants and hazardous substances, contributing to environmental monitoring and safety .

Analytical Chemistry

Lastly, in analytical chemistry, this compound is used as a reagent in the development of analytical methods. It can be part of the synthesis of novel chromatographic stationary phases or as a derivatization agent to improve the detection of various analytes .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which “4-(4-methylphenyl)-1H-pyrazol-5-amine” is involved. Many pyrazole compounds are known to have biological activity, such as antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with “4-(4-methylphenyl)-1H-pyrazol-5-amine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4-(4-methylphenyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrazole compounds are of interest in the development of new pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBRCBZFIAMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406128
Record name 4-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-1H-pyrazol-5-amine

CAS RN

40545-63-9
Record name 4-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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